Sitoindoside IX

Description

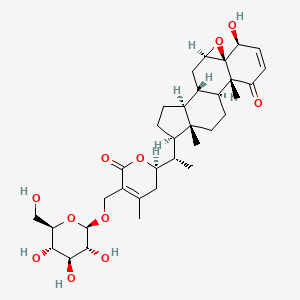

Structure

2D Structure

3D Structure

Properties

CAS No. |

118853-45-5 |

|---|---|

Molecular Formula |

C34H48O11 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-15-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C34H48O11/c1-15-11-22(43-30(41)18(15)14-42-31-29(40)28(39)27(38)23(13-35)44-31)16(2)19-5-6-20-17-12-26-34(45-26)25(37)8-7-24(36)33(34,4)21(17)9-10-32(19,20)3/h7-8,16-17,19-23,25-29,31,35,37-40H,5-6,9-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,25-,26+,27+,28-,29+,31+,32+,33-,34+/m0/s1 |

InChI Key |

WKCJIGSUKSPCKI-WNXUODGFSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

sitoindoside IX |

Origin of Product |

United States |

Botanical Origin and Isolation Methodologies for Sitoindoside Ix

Advanced Chromatographic Techniques for Sitoindoside IX Isolation

Solvent Extraction and Fractionation Protocols

The isolation of this compound from its primary botanical source, Withania somnifera, is a multi-step process involving precise solvent extraction and chromatographic fractionation. The methodologies aim to separate this specific glycowithanolide from a complex mixture of other phytochemicals, such as alkaloids, sterols, and other withanolides. nih.govmdpi.com

Initial extraction from the plant material, typically the roots, begins with the use of polar solvents. thieme-connect.comscispace.com Research literature frequently documents the use of aqueous methanol (B129727) (MeOH) or a methanol-water (1:1) mixture to create the initial crude extract. thieme-connect.comscispace.com Other solvents like ethanol, and less commonly, petroleum ether followed by acetone, have also been employed for the initial extraction phase. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.com For withanolides and their glycosides, hydro-alcoholic solutions are particularly effective. For instance, studies have explored various methanol:water ratios, such as 60:40, to optimize the extraction of withanolides before subsequent partitioning. google.com

Following the initial extraction, the crude extract undergoes extensive fractionation to isolate the desired compounds. This purification process typically involves a combination of liquid-liquid partitioning and multiple chromatographic techniques.

One established protocol involves taking the aqueous methanol extract and focusing on the strongly polar fraction for further processing. thieme-connect.com Solvent-gradient fractionation is a common subsequent step. thieme-connect.com This can involve partitioning the concentrated extract between different immiscible solvents of varying polarities. For example, a methanolic extract can be subjected to liquid-liquid partitioning with solvents such as n-hexane, chloroform, and n-butanol to separate compounds into different fractions based on their solubility. ijpsjournal.comamericanjournal.org Chloroform partitioning has been specifically used to recover the withanolide-containing fraction from an aqueous extract. google.com

The final purification of this compound is achieved through advanced chromatographic methods. Column chromatography is a foundational technique, with Sephadex LH-20 being a frequently cited medium for separating sitoindosides. thieme-connect.com Ion-exchange chromatography is also utilized in the purification sequence. thieme-connect.com For finer separation and analysis, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are indispensable. thieme-connect.comscispace.com One specific HPLC method for establishing the purity of this compound employed a Zorbax NH2 column with an acetonitrile-water (80:20) mobile phase and UV detection. thieme-connect.com

The tables below summarize the various solvent systems and chromatographic conditions reported in the isolation and purification of this compound and related compounds.

Table 1: Solvent Systems in Extraction and Fractionation

| Stage | Solvent/Solvent System | Plant Part | Reference |

|---|---|---|---|

| Initial Extraction | Aqueous Methanol (MeOH) | Roots | thieme-connect.com |

| Methanol-Water (1:1) | Roots | scispace.com | |

| Methanol | Roots, Leaves | nih.govamericanjournal.org | |

| Ethanol | Leaves | researchgate.net | |

| Methanol:Water (60:40) | Leaves | google.com | |

| Solvent Partitioning | n-Hexane, Chloroform, n-Butanol | Leaves, Roots | ijpsjournal.com |

| Chloroform | Leaves | google.com |

Table 2: Chromatographic Techniques and Conditions

| Technique | Stationary Phase / Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Sephadex LH-20 | Not Specified | Not Specified | thieme-connect.com |

| Silica (B1680970) Gel | n-Hexane/Ethyl Acetate; Ethyl Acetate/Methanol | Not Specified | google.com | |

| Ion-Exchange Chromatography | Not Specified | Not Specified | Not Specified | thieme-connect.com |

| HPLC | Zorbax NH2 | Acetonitrile-Water (80:20) | UV (190 nm) | thieme-connect.com |

| HPTLC | Silica Gel 60 F254 | Chloroform:Ethyl Acetate:Methanol:Toluene (70:4:8:24) | Densitometric Scanner | jchps.com |

| TLC | Silica Gel | Chloroform:Methanol:Water (64:50:10) | Vanillin–phosphoric acid | scispace.com |

| UHPLC-PDA | Not Specified | Water (A) and Methanol (B) with 0.1% acetic acid (gradient) | Photodiode Array (PDA) | acs.org |

Structural Elucidation and Spectroscopic Analysis of Sitoindoside Ix

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms and functional groups within organic molecules like Sitoindoside IX. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), researchers can deduce detailed structural information.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ, ppm) of ¹H signals indicate the electronic environment of the protons, while coupling constants (J, Hz) reveal neighboring protons, thereby aiding in the assignment of specific proton signals to their respective positions in the molecular framework. For complex molecules like this compound, the ¹H NMR spectrum would typically display a multitude of signals corresponding to the numerous protons in the steroidal backbone, the sugar moiety, and any attached functional groups. While specific detailed ¹H NMR data for this compound is often found within comprehensive research publications, the technique is fundamental in identifying characteristic proton signals, such as those from methyl groups, methylene (B1212753) and methine protons in the steroidal rings, and the anomeric proton of the glucose unit psu.edumedicinacomplementar.com.broregonstate.eduorgchemboulder.com.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ¹³C NMR spectra typically exhibit signals for each unique carbon atom, with chemical shifts ranging widely (up to 200 ppm) depending on the carbon's hybridization and electronic environment libretexts.org. Key functional groups, such as carbonyl carbons in lactones and ketones, olefinic carbons, and carbons bearing oxygen atoms (e.g., in the glycosidic linkage or hydroxyl groups), exhibit characteristic chemical shifts libretexts.orgcsustan.edu. The ¹³C NMR data is crucial for confirming the presence of the steroidal backbone, the δ-lactone ring, and the glucopyranosyl moiety in this compound medicinacomplementar.com.brthieme-connect.com.

Two-Dimensional (2D) NMR Techniques

To resolve the complexities of molecules like this compound and establish definitive structural assignments, various 2D NMR techniques are indispensable. These experiments correlate signals from different nuclei, providing crucial information about connectivity and spatial proximity.

¹H-¹H COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other, typically through three bonds, thereby mapping out proton spin systems within the molecule psu.eduharvard.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons, providing a direct link between ¹H and ¹³C assignments psu.edumedicinacomplementar.com.brlibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range correlations (typically 2-3 bonds) between protons and carbons, particularly useful for connecting different structural fragments, such as linking the aglycone to the sugar moiety or confirming the position of substituents psu.edumedicinacomplementar.com.brharvard.edu. For instance, HMBC has been instrumental in confirming the glycosidic linkage at position 27 of the withaferin A aglycone to the glucose unit in this compound medicinacomplementar.com.brnih.gov.

ROESY/NOESY (Rotating Frame Overhauser Effect Spectroscopy / Nuclear Overhauser Effect Spectroscopy): These techniques provide information about through-space proximity between protons, which is critical for determining stereochemistry and conformational aspects of the molecule psu.eduharvard.edu. For example, NOESY experiments have been used to confirm the β-configuration of the glucose moiety in related compounds medicinacomplementar.com.br.

The combined application of these NMR techniques allows for the complete assignment of spectral data, confirming the proposed structure of this compound, including the connectivity of the steroidal framework, the sugar moiety, and the stereochemical configurations at various chiral centers psu.edumedicinacomplementar.com.br.

Mass Spectrometry (MS) Applications in Structure Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and through fragmentation analysis, it provides insights into its structural features.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds like glycosides. It typically generates protonated ([M+H]⁺), sodiated ([M+Na]⁺), or ammoniated ([M+NH₄]⁺) molecular ions, which allow for the determination of the molecular weight nih.govspiritwatergardens.comacs.orgusc.edu. For this compound, ESI-MS has been reported to yield ions such as [M+NH₄]⁺ at m/z 650 and fragments like [M – 163]⁺ at m/z 471, indicative of the loss of a hexose (B10828440) sugar moiety spiritwatergardens.com. Tandem MS (MS/MS) involves the fragmentation of selected precursor ions, providing detailed structural information. Fragmentation patterns for withanolides, including this compound, often involve the loss of water molecules (–18 Da) and the cleavage of the lactone ring, yielding characteristic fragment ions that help confirm the presence and arrangement of functional groups and structural units acs.orgresearchgate.net. The exact mass determined by high-resolution ESI-MS can also confirm the elemental composition, with this compound having a calculated exact mass of 632.31966234 Da nih.gov.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is another ionization technique that has been historically utilized for the structural elucidation of complex natural products, including glycosides and steroids thieme-connect.comresearchgate.net. FAB-MS typically produces protonated ([M+H]⁺) or other adduct ions, providing molecular weight information. In some studies, FAB-MS has been used in conjunction with NMR to confirm the structures of related compounds and their derivatives, proving useful in elucidating the structures of deacylated products and steroidal aglycones thieme-connect.comresearchgate.net.

Compound List:

this compound

Fragmentation Pattern Analysis for this compound and Analogs

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of complex natural products like withanolides. By inducing fragmentation of precursor ions and analyzing the resulting fragment ions, researchers can deduce structural features, including the presence of specific functional groups and the connectivity of molecular fragments. For withanolides, which are steroidal lactones, fragmentation pathways often involve characteristic losses and cleavages.

Studies on withanolides have revealed common fragmentation patterns when analyzed by electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QqTOF-MS/MS) in positive ion mode researchgate.net. Predominant fragmentation pathways typically include the loss of water molecules and the cleavage of the lactone moiety, often resulting in a prominent M + H - Lactone ion researchgate.net. Furthermore, specific structural features, such as hydroxyl groups on the lactone ring, can lead to highly diagnostic fragment ions. For instance, the cleavage of a lactone ring bearing a hydroxyl group at the C-24 position can generate characteristic ions at m/z 95 and 67 researchgate.net. These fragmentation patterns are crucial for the rapid identification of withanolides in complex plant extracts using hyphenated techniques like LC/MS/MS researchgate.net. While specific fragmentation data for this compound itself may vary depending on the ionization technique and experimental conditions, the general principles observed for its structural class provide a framework for its analysis nih.govsciencepublishinggroup.com.

| Fragment Ion (m/z) | Description of Fragmentation | Typical for Withanolides | Reference |

| [M + H]⁺ | Protonated Molecule | Yes | researchgate.net |

| [M + H - H₂O]⁺ | Loss of water molecule | Yes | researchgate.net |

| [M + H - Lac]⁺ | Loss of lactone moiety | Yes | researchgate.net |

| 95, 67 | Cleavage of lactone ring | Yes (with C-24 OH) | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry of this compound

X-ray crystallography stands as the gold standard for definitively determining the three-dimensional structure and absolute stereochemistry of crystalline compounds nih.govresearchgate.net. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a single crystal, producing a diffraction pattern that can be mathematically analyzed to reconstruct the molecule's atomic arrangement nih.govresearchgate.net. The determination of absolute configuration, which specifies the spatial arrangement of atoms around chiral centers, is particularly critical for understanding a molecule's biological activity nih.govresearchgate.net.

The principle behind absolute configuration determination using X-ray crystallography involves exploiting the phenomenon of anomalous dispersion, where the scattering of X-rays by atoms is slightly altered at specific wavelengths, breaking the inherent inversion symmetry of the diffraction pattern nih.govresearchgate.net. This effect is more pronounced for heavier atoms, but can be resolved even for lighter elements through careful data collection and analysis, often using the Flack parameter nih.govresearchgate.netpsu.edu. For many withanolides, including chlorinated analogs, single-crystal X-ray diffraction has been successfully employed to confirm their proposed structures and establish their absolute configurations researchgate.netpsu.edu. For example, the absolute configuration of a chlorinated withanolide was confirmed based on the anomalous scattering of chlorine atoms in the crystal researchgate.net. Similarly, another study utilized anomalous dispersion of copper X-rays to unambiguously determine the absolute configuration of a withanolide, with the Flack absolute structure parameter refining to a precise value psu.edu. The requirement for a high-quality single crystal is a prerequisite for this technique researchgate.net.

Other Spectroscopic and Spectrometric Methods (e.g., UV, IR) in this compound Research

Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques play vital roles in the comprehensive characterization of this compound. These methods probe different aspects of the molecule's electronic and vibrational properties, providing complementary structural information.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (180-380 nm) and visible (380-780 nm) regions of the electromagnetic spectrum nerc.ac.uk. This technique is particularly sensitive to molecules containing chromophores, such as conjugated double bonds and aromatic systems, which are present in the steroid backbone and lactone ring of withanolides nerc.ac.uk. By analyzing the wavelengths at which a compound absorbs light (λmax) and the intensity of absorption (absorbance), UV-Vis spectroscopy can provide information about the electronic structure and the presence of unsaturated functional groups nerc.ac.uk. For instance, extracts of Withania somnifera have been scanned in the range of 200 to 800 nm to identify characteristic absorption peaks of its constituents rjpn.org. UV-Vis spectroscopy is a valuable tool for the quantitative determination and initial characterization of compounds within plant extracts nerc.ac.uk.

| Technique | Wavelength Range (nm) | Primary Information Obtained | Application in Withanolide Research | Reference |

| UV-Vis | 180-1100 | Electronic transitions, presence of chromophores, conjugation | Characterization of plant extracts, quantitative analysis | nerc.ac.ukrjpn.org |

| IR | 2,500-16,000 | Molecular vibrations, functional group identification | Structure elucidation, functional group analysis | researchgate.netmsu.edu |

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of molecules, where specific bonds absorb IR radiation at characteristic frequencies msu.edu. This absorption causes stretching and bending vibrations of covalent bonds, generating unique spectral "fingerprints" for each compound msu.edu. IR spectroscopy is highly effective for identifying the presence of various functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), by detecting their specific absorption bands msu.eduscientificwebjournals.com. For this compound, IR analysis would provide direct evidence for the presence of these and other functional groups within its complex steroidal and glycosidic structure researchgate.net. The region between 1450 and 600 cm⁻¹ is particularly important as the "fingerprint region," offering a unique pattern for each molecule msu.edu.

Other Spectroscopic Methods: While not explicitly detailed in the provided subsections, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is fundamental to the complete structural elucidation of compounds like this compound sciencepublishinggroup.comresearchgate.netpsu.eduresearchgate.net. NMR provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and through techniques like Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY), insights into spatial proximity of atoms, aiding in stereochemical assignments researchgate.netpsu.edu. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is also crucial for determining the exact molecular mass, which helps in establishing the elemental composition researchgate.net.

Biosynthesis and Metabolic Pathways of Sitoindoside Ix

Precursor Molecules in Sitoindoside IX Biosynthesis

The biosynthesis of this compound, like other withanolides, begins with fundamental precursor molecules derived from primary metabolism. These precursors are the five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.comfrontiersin.org These C5 units are the universal building blocks for all terpenoids, including the triterpenoid (B12794562) backbone of withanolides. oup.com The synthesis of these isoprene units occurs through two distinct and independent pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. oup.comfrontiersin.org

The triterpenoid backbone of withanolides is ultimately derived from the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 compound, to form squalene (B77637) (C30). uni.lu FPP itself is synthesized through the sequential head-to-tail condensation of IPP and DMAPP units. uni.lu Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical intermediate. innovareacademics.innih.gov The cyclization of 2,3-oxidosqualene, catalyzed by cycloartenol (B190886) synthase, yields cycloartenol, which is a key branch point in the biosynthesis of sterols and withanolides. uni.lunih.govplos.org It is believed that withanolide biosynthesis diverges from the primary sterol pathway at the level of 24-methylene cholesterol. frontiersin.orgtandfonline.com Subsequent modifications, including a series of hydroxylation, epoxidation, and glycosylation steps, lead to the formation of the diverse array of withanolides, including this compound. innovareacademics.innih.gov Specifically, this compound is a glycosylated form of withaferin A, where a glucose molecule is attached at the C-27 position. nih.govebi.ac.uk

Mevalonate (MVA) Pathway Contributions

The cytosolic mevalonate (MVA) pathway is a primary contributor of the isoprene precursors required for withanolide biosynthesis, including this compound. oup.comfrontiersin.orgnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The enzyme HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the pathway. frontiersin.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into isopentenyl pyrophosphate (IPP). nih.gov IPP can then be isomerized to dimethylallyl pyrophosphate (DMAPP). nih.gov

Studies have indicated that the MVA pathway is the major contributor to withanolide biosynthesis, providing approximately 75% of the isoprenoid precursors. researchgate.net The enzymes of the MVA pathway, such as HMGR and HMG-CoA synthase, have been identified in Withania somnifera. tandfonline.com The expression levels of genes encoding these enzymes, particularly HMGR, have been shown to correlate with the accumulation of withanolides, highlighting the pathway's significant regulatory role. frontiersin.org The IPP and DMAPP generated via the MVA pathway are assembled into farnesyl pyrophosphate (FPP), which is a direct precursor for squalene synthesis, leading to the triterpenoid backbone of this compound. uni.lu

2-C-Methyl-D-erythritol-4-phosphate (MEP) Pathway Contributions

While the MVA pathway is the primary source, the plastid-localized 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway also makes a significant contribution to the pool of isoprene units for withanolide biosynthesis. oup.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). uni.lunih.gov DXP is then converted to MEP by DXP reductoisomerase (DXR). nih.govtandfonline.com A series of subsequent enzymatic steps transform MEP into both IPP and DMAPP. nih.gov

Enzymatic Steps and Genetic Regulation in Withanolide and this compound Synthesis

The biosynthesis of withanolides, including this compound, is a multi-step process governed by a complex network of enzymes and regulatory genes. oup.com Following the formation of the isoprene precursors via the MVA and MEP pathways, several key enzymatic reactions lead to the core withanolide structure.

Key Enzymes and Genes in the Pathway:

| Enzyme | Gene | Role in Biosynthesis |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Catalyzes the formation of HMG-CoA in the MVA pathway. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A rate-limiting enzyme in the MVA pathway, converting HMG-CoA to mevalonate. frontiersin.org |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | The first committed enzyme in the MEP pathway. uni.lunih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | A key regulatory enzyme in the MEP pathway. frontiersin.org |

| Farnesyl diphosphate (B83284) synthase | FPPS | Synthesizes FPP, the precursor for triterpenoids. uni.lufrontiersin.org |

| Squalene synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. uni.lu |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. tandfonline.com |

| Cycloartenol synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, a crucial branch point. nih.govplos.org |

| Cytochrome P450 monooxygenases | CYP450s | Involved in the extensive hydroxylation and other oxidative modifications of the withanolide backbone. tandfonline.comfrontiersin.org |

| Glycosyltransferases | GTs | Catalyze the final glycosylation step, attaching sugar moieties to the withanolide aglycone. tandfonline.comnih.govfrontiersin.org |

The expression of these genes is transcriptionally regulated and can be influenced by various factors, including developmental stage and environmental stimuli. oup.comfrontiersin.org For instance, the expression of genes like HMGR and FPPS has been shown to be higher in specific tissues and at certain developmental stages, correlating with higher withanolide accumulation. researchgate.net The differential expression of various cytochrome P450 and glycosyltransferase genes is thought to be responsible for the tissue-specific synthesis of different withanolides. plos.orgtandfonline.comfrontiersin.org The final step in the biosynthesis of this compound is the glycosylation of the withaferin A aglycone at the C-27 position, a reaction catalyzed by a specific glycosyltransferase. nih.govmums.ac.irsemanticscholar.org

Tissue-Specific Biosynthesis of this compound

The biosynthesis and accumulation of withanolides, including this compound, exhibit a distinct tissue-specific pattern in Withania somnifera. plos.orgoup.com While withanolides are found in various parts of the plant, including the leaves, roots, and berries, their composition and concentration vary significantly between these tissues. plos.orgoup.comresearchgate.net

Leaves are generally considered the primary site for the synthesis of withaferin A, the aglycone of this compound. plos.org In contrast, roots are the major site for the accumulation of other withanolides like withanolide A. plos.org The tissue-specific biosynthesis is attributed to the differential expression of genes encoding the enzymes of the downstream pathway, particularly cytochrome P450s and glycosyltransferases. plos.orgtandfonline.comfrontiersin.org For example, the specific glycosyltransferase responsible for attaching a glucose moiety to the C-27 hydroxyl group of withaferin A to form this compound is likely to be predominantly expressed in the leaves. ebi.ac.uk

Furthermore, the transport of withanolides or their precursors between different plant tissues may also play a role in their final accumulation patterns. tandfonline.com It has been suggested that while some withanolides are synthesized de novo in specific tissues, others might be transported from a source tissue to a sink tissue for storage. tandfonline.com The presence of genes for both the MVA and MEP pathways in both leaf and root tissues suggests that both organs have the capacity for independent withanolide biosynthesis. tandfonline.com

Chemical Synthesis and Derivatization Studies of Sitoindoside Ix

Semi-Synthetic Approaches for Sitoindoside IX and its Analogs

Semi-synthesis, a strategy that utilizes naturally derived compounds as starting materials for chemical modifications, is a practical approach to accessing this compound and its analogs. wikipedia.org This method is often more efficient than total synthesis due to the reduced number of steps required to achieve the complex core structure. wikipedia.org

The most common precursor for the semi-synthesis of withanolide glycosides like this compound is its aglycone, withaferin A, which can be isolated in larger quantities from plant sources. The primary transformation involves the glycosylation of withaferin A. This key step requires the strategic installation of a glucose molecule onto the C-27 hydroxyl group of the withaferin A side chain.

Key steps in a typical semi-synthetic route include:

Isolation of Precursor: Extraction and purification of a suitable starting withanolide, such as withaferin A, from plant material. nih.gov

Protection of Reactive Groups: To ensure the selective attachment of the sugar at the desired position (C-27), other reactive hydroxyl groups on the withanolide skeleton may need to be temporarily blocked using protecting groups.

Glycosylation: The protected aglycone is reacted with a protected and activated glucose derivative (a glycosyl donor) under specific conditions to form the crucial glycosidic bond.

Deprotection: Removal of all protecting groups from both the steroidal skeleton and the sugar moiety to yield the final target molecule, this compound or its analog.

This approach has been used to generate various analogs by modifying either the aglycone before glycosylation or by using different sugar donors. For instance, analogs with different sugar units or altered substitution patterns on the steroidal core can be created to explore structure-activity relationships. nih.gov

Regioselective Modification Strategies for this compound

Regioselective modifications are chemical reactions that selectively target one specific functional group out of several similar ones within a molecule. researchgate.net For a complex molecule like this compound, which possesses multiple hydroxyl groups on both the steroidal core and the glucose unit, regioselectivity is crucial for creating specific derivatives.

Strategies for regioselective modification often exploit the different chemical environments and reactivity of the various hydroxyl groups.

Acylation and Esterification: The hydroxyl groups of this compound can be selectively acylated to form esters. Studies on related withanolides have shown that the C-4 and C-27 hydroxyl groups are often more reactive and can be selectively modified under controlled conditions using reagents like acetic anhydride (B1165640) or various acid chlorides. nih.govnih.gov For example, mono- and di-acetylated analogs can be synthesized by carefully controlling reaction stoichiometry and conditions. nih.gov

Enzymatic Catalysis: Enzymes can offer high regioselectivity due to their specific active sites. Lipases, for instance, can be used to selectively acylate or deacylate hydroxyl groups on the sugar moiety or the aglycone, providing a green and efficient method for derivatization.

Stannylene Acetal (B89532) Method: This technique involves the formation of a dibutylstannylene acetal by reacting two adjacent hydroxyl groups (a diol) with dibutyltin (B87310) oxide. This acetal then activates one of the hydroxyl groups, allowing for its selective alkylation or acylation. researchgate.net This method is particularly useful for modifying the diol systems present in the glucose part of this compound.

These strategies allow chemists to fine-tune the structure of this compound, creating a library of derivatives with modifications at specific positions.

Structural Analogues and Their Chemical Relationships to this compound (e.g., Sitoindoside X, Withaferin A)

This compound belongs to the large family of withanolides, which are C-28 steroidal lactones built on an ergostane (B1235598) skeleton. nih.govnih.gov Its chemical structure is closely related to several other naturally occurring compounds.

Withaferin A: This compound is the aglycone (the non-sugar part) of this compound. nih.govebi.ac.uk The chemical relationship is direct: this compound is the 27-O-β-D-glucoside of withaferin A. The addition of the glucose molecule at the C-27 hydroxyl group significantly increases the polarity and water solubility of the molecule compared to withaferin A. nih.gov Key structural features of the shared withaferin A core include a C-22/C-26 lactone, a 5β,6β-epoxide, and an α,β-unsaturated ketone in ring A. researchgate.net

Sitoindoside X: This is a close structural analog of this compound. The primary difference lies in the aglycone portion of the molecule. While both are withanolide glycosides, the specific pattern of hydroxylation or other substitutions on the steroidal skeleton differs between them, leading to distinct chemical properties.

Withanone: Another structurally similar withanolide, withanone, shares the same steroidal backbone as withaferin A but has different functional groups. For instance, it lacks the 4-hydroxy group present in withaferin A. nih.gov This seemingly minor structural difference can lead to significant changes in the molecule's three-dimensional shape and chemical reactivity. nih.gov

The table below summarizes the key structural relationships between this compound and its prominent analogs.

| Compound Name | Core Structure | Key Functional Groups & Differences from this compound |

| This compound | Withaferin A glycoside | Reference compound. 27-O-β-D-glucopyranosyl withaferin A. nih.gov |

| Withaferin A | Withanolide (Aglycone) | Identical steroidal skeleton but lacks the glucose moiety at C-27. ebi.ac.uk |

| Sitoindoside X | Withanolide glycoside | Possesses a different aglycone compared to this compound; specific substitutions on the steroid core are distinct. researchgate.net |

| Withanone | Withanolide (Aglycone) | Shares the core steroid structure but lacks the C-4 hydroxyl group found in the withaferin A moiety of this compound. nih.gov |

Preclinical Pharmacological and Biological Activity Research of Sitoindoside Ix

Antineoplastic and Anticancer Research

Preclinical investigations highlight Sitoindoside IX's significant potential in combating cancer through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle regulatory pathways.

In Vitro Cell Line Proliferation Inhibition Studies

Studies have explored the capacity of compounds isolated from Withania somnifera, including this compound, to inhibit the proliferation of various human tumor cell lines. While specific IC50 values for isolated this compound across a broad range of cancer cell lines are not extensively detailed in all available literature snippets, its presence in extracts exhibiting potent antiproliferative activity is well-documented. Molecular docking studies have also provided insights into its potential interactions with key proteins involved in cancer pathways.

| Target Protein | Binding Energy (Kcal/mol) | Reference |

| C-Raf | -8.7 | researchgate.net |

| Akt 2 | -9.8 | researchgate.net |

| GSK-3β | -8.7 | researchgate.net |

Apoptosis Induction Mechanisms by this compound

This compound has been identified as a compound capable of inducing apoptosis, or programmed cell death, in cancer cells ontosight.ai. This mechanism is a critical strategy for eliminating malignant cells and preventing tumor growth. Studies on Withania somnifera extracts, which contain this compound, have shown evidence of DNA fragmentation, a hallmark of apoptosis tandfonline.com. Additionally, treatments with Ashwagandha water extract (ASH-WEX), containing various active compounds including this compound, have been observed to increase the early apoptotic population in neuroblastoma cells plos.org. Similarly, other studies on W. somnifera have reported increased apoptosis in cancer cells treated with its extracts nih.gov. While the precise molecular pathways through which this compound specifically induces apoptosis are still under investigation, its role in triggering programmed cell death is a recognized antineoplastic property.

Modulation of Cell Cycle Regulatory Pathways

The modulation of cell cycle progression is another key mechanism by which this compound and related compounds exert their antineoplastic effects. Ashwagandha water extract (ASH-WEX) has been shown to induce cell cycle arrest at the G0/G1 phase in human IMR-32 neuroblastoma cells, accompanied by the modulation of cell cycle markers like Cyclin D1 plos.org. This arrest prevents uncontrolled cell division, a characteristic of cancer. Furthermore, in silico studies indicate that this compound exhibits high stability when interacting with KAT6A, a histone acetyltransferase known to play a role in cell cycle regulation nih.gov. These findings suggest that this compound may influence cell cycle progression through specific molecular interactions.

Immunological Pathways in Cancer Research (e.g., Natural Killer Cell Activity)

This compound has demonstrated immunomodulatory effects that could be relevant in cancer immunotherapy. Purified this compound and X from Withania somnifera have been shown to induce significant activation and mobilization of peritoneal macrophages. This activation leads to enhanced phagocytosis and increased activity of lysosomal enzymes secreted by these immune cells nih.gov. Such effects on macrophages are indicative of an enhanced innate immune response, which can play a role in controlling tumor growth and combating infections. While direct evidence linking this compound to Natural Killer (NK) cell activity in a cancer context is limited within the provided snippets, its broader immunomodulatory properties suggest potential for influencing anti-tumor immunity googleapis.com.

Neuroprotective and Central Nervous System (CNS) Activity Research

Beyond its antineoplastic properties, this compound exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative disorders characterized by oxidative stress.

Mitigation of Oxidative Stress in Neural Models

This compound, as a component of Withania somnifera, contributes to the plant's well-established neuroprotective capabilities, particularly in mitigating oxidative stress within neural models. Studies indicate that active principles of W. somnifera, including glycowithanolides like this compound and X, can enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) in brain regions like the frontal cortex and striatum tums.ac.irekb.eg. Furthermore, W. somnifera supplementation has been shown to restore brain glutathione (GSH) levels and reverse oxidative stress markers, including lipid peroxidation and nitrite (B80452) levels, thereby protecting neural cells ekb.egcaldic.com. These findings suggest that this compound plays a role in bolstering the brain's antioxidant defense system, which is vital for preventing neuronal damage associated with oxidative stress and neurodegenerative conditions ontosight.ainih.govmdpi.comnih.gov.

| Antioxidant Enzyme/Marker | Effect of WS (containing Sitoindosides) | Neural Model/Context | Reference |

| SOD | Increased activity | Rat frontal cortex/striatum | tums.ac.ir |

| CAT | Increased activity | Rat frontal cortex/striatum | tums.ac.ir |

| GPX | Increased activity | Rat frontal cortex/striatum | tums.ac.ir |

| GSH | Restored levels | Rodent brain | caldic.com |

| Lipid Peroxidation | Reduced levels | Rodent brain | ekb.eg |

| Nitrite | Reduced levels | Rodent brain | ekb.egcaldic.com |

Studies on Neurodegenerative Disease Models (e.g., Alzheimer's, Huntington's)

Preclinical investigations suggest that compounds derived from Withania somnifera, including this compound, possess neuroprotective potential, indicating possible applications in managing neurodegenerative diseases. Studies have explored the interaction of Withania somnifera derivatives with key pathological markers associated with Alzheimer's disease, such as β-amyloid aggregation nih.gov. In silico molecular docking studies have also indicated that this compound exhibits potential binding affinities towards targets relevant to Alzheimer's disease, suggesting a role in inhibiting specific proteins implicated in the disease's progression bio-conferences.org. Furthermore, the broader class of withanolides, to which this compound belongs, has been investigated for their ability to mitigate neuroinflammation and oxidative stress, mechanisms central to the pathogenesis of various neurodegenerative conditions like Alzheimer's, Huntington's, and Parkinson's diseases nih.govnih.govmdpi.comnih.govjetir.org. These findings collectively point towards this compound as a compound warranting further research for its neuroprotective properties.

Adaptogenic and Anti-Stress Effects in Preclinical Models

This compound has demonstrated significant anti-stress activity in preclinical animal models scirp.orgmdpi.comresearchgate.netpsu.eduthieme-connect.commdpi.comscispace.com. Research indicates that this compound, often studied in conjunction with Sitoindoside X, exhibits adaptogenic properties, helping organisms adapt to stress and avoid damage jpsionline.com. Studies in rodents have shown that these compounds can lead to increased memory retention and have beneficial effects on the central nervous system, impacting memory, stress, and learning scirp.orgmdpi.comscispace.com. Furthermore, Withania somnifera extracts containing this compound have been associated with reduced elevated stress hormone levels, suggesting an ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis activity mdpi.com. The plant's extracts have also been linked to strengthening physical endurance and mitigating stress-induced gastric ulcers jpsionline.comjddtonline.info.

Anti-inflammatory and Immunomodulatory Activity Research

Inhibition of Inflammatory Mediators (Cytokines, Nitric Oxide, Reactive Oxygen Species)

This compound exhibits notable anti-inflammatory properties, demonstrated through its ability to inhibit key inflammatory mediators. Studies have shown that Withania somnifera extracts, rich in compounds like this compound, can inhibit inflammatory markers such as cytokines (including IL-6 and TNF-α), nitric oxide (NO), and reactive oxygen species (ROS) nih.govnih.gov. Specific research evaluating the anti-inflammatory effects of this compound in a mouse model reported significant inhibition rates.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Concentration | Inflammation Inhibition (%) | Comparison/Notes | Reference |

| This compound | 10 ppm | 40.9 | High inhibition rate | google.com |

| This compound | 10 ppm | 75 | Excellent anti-inflammatory effect vs. Indomethacin | google.com |

These findings highlight this compound's potential to modulate inflammatory pathways by reducing the production of pro-inflammatory signaling molecules.

Modulation of Macrophage Activity and Phagocytosis

This compound and related glycowithanolides have been shown to modulate immune cell activity, particularly that of macrophages. Preclinical studies indicate that these compounds can lead to the mobilization and activation of peritoneal macrophages psu.eduscispace.comamazonaws.comchiro.orgnih.govsoeagra.com. This activation is associated with enhanced phagocytic activity and increased activity of lysosomal enzymes secreted by the activated macrophages psu.eduscispace.comamazonaws.comchiro.orgnih.govsoeagra.com. This modulation of macrophage function suggests an important role for this compound in immune system regulation and response.

Lymphocyte and Thymocyte Blastogenic Responses

Research also points to the immunomodulatory effects of this compound on lymphocytes. Studies have indicated that this compound, along with Sitoindoside X, can elicit a dose-dependent blastogenic response in thymocytes and splenic lymphocytes thieme-connect.com. Furthermore, extracts containing these compounds have been shown to alter B and T cell proliferation, contributing to a balanced Th1/Th2 immune response and an increase in CD4+ and CD8+ T cells, indicative of enhanced cell-mediated immunity soeagra.com. These findings underscore the compound's potential to influence adaptive immune responses.

Antioxidant Activity Investigations of this compound

This compound and other glycowithanolides from Withania somnifera exhibit significant antioxidant properties. These compounds have been investigated for their ability to combat oxidative stress by enhancing the activity of endogenous antioxidant enzymes. Studies have demonstrated that active glycowithanolides, including this compound, can increase the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in brain tissues jddtonline.infonih.gov. This enzymatic support helps neutralize reactive oxygen species, thereby protecting cells from oxidative damage nih.govtmrjournals.com.

Research using a polyphenol-rich fraction containing compounds like this compound has shown good antioxidant activity in in vitro assays.

Table 2: Antioxidant Activity of Polyphenol-Rich Fraction (containing this compound)

| Assay Method | Concentration | Inhibition (%) | IC50 Value (µg/mL) | Reference |

| DPPH | 10 µg/mL | 42 | N/A | mdpi.com |

| DPPH | 100 µg/mL | 72 | 27.84 ± 1.48 | mdpi.com |

Compound Names Mentioned

this compound

Sitoindoside X

Sitoindoside VII

Sitoindoside VIII

Withaferin A

Withanolide A

Withanolide D

Withanolide E

Withanone

Withanosides I-VII

Withanamides

Alkaloids (e.g., somniferine, pseudotropine, isopelletierine, anaferine, cuscohygrine, anahygrine, tropine, withanine)

Flavonoids

Sterols

Chlorogenic acid

Scopoletin

Polyphenols

Epicatechin

Apigenin

Luteolin

Quercetin

Caffeic acid

p-Coumaric acid

Rosmarinic acid

Free Radical Scavenging Assays

This compound, as a constituent of Withania somnifera, is associated with antioxidant properties. Studies investigating the antioxidant capacity of Withania somnifera extracts, which contain sitoindosides, have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate their free radical scavenging abilities pakbs.org. These assays measure the capacity of compounds to neutralize free radicals, with hydroxyl groups in phytochemicals often contributing significantly to this activity pakbs.org. Sitoindosides, including this compound, have been explored for their role as initiators for free-radical scavenging enzymes, suggesting an indirect mechanism of antioxidant action as well nih.gov.

Endogenous Enzymatic Antioxidant System Modulation

Research has indicated that this compound, as part of the glycowithanolides found in Withania somnifera, can influence the endogenous enzymatic antioxidant system. Studies evaluating these compounds have examined their effects on key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) nih.govscispace.com. In preclinical models, Withania somnifera glycowithanolides (WSG) have demonstrated the ability to normalize elevated SOD and lipid peroxidation (LPO) activities while enhancing the activities of CAT and GPX in brain regions under chronic stress conditions researchgate.net. These findings suggest that this compound and related compounds may contribute to mitigating oxidative stress by bolstering the body's natural defense mechanisms against reactive oxygen species researchgate.net.

Table 1: Antioxidant Enzyme Modulation by this compound (as part of WSG)

| Enzyme | Reported Effect | Citation |

| Superoxide Dismutase (SOD) | Normalized augmented activity; Enhanced activity | nih.govscispace.comresearchgate.net |

| Catalase (CAT) | Enhanced activity | nih.govscispace.comresearchgate.net |

| Glutathione Peroxidase (GPX) | Enhanced activity | nih.govscispace.comresearchgate.net |

| Lipid Peroxidation (LPO) | Normalized augmented activity | researchgate.net |

Antiviral Activity Research

Emerging research has investigated the potential of this compound as an antiviral agent, particularly against viruses responsible for significant public health concerns.

SARS-CoV-2 Main Protease (Mpro) Inhibition Studies

This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication nih.govresearchgate.netresearchgate.netalliedacademies.org. Molecular docking studies have revealed that this compound exhibits significant binding energy against the Mpro active site, with reported values of -8.37 kcal/mol researchgate.netresearchgate.net. Molecular dynamics simulations further suggest that this compound forms strong, stable complexes with the Mpro active site through hydrogen bonding interactions, indicating its potential as an anti-SARS-CoV-2 therapeutic candidate researchgate.netresearchgate.net.

Table 2: SARS-CoV-2 Main Protease (Mpro) Inhibition by this compound

| Compound | Target | Docking Energy (kcal/mol) | Citation |

| This compound | SARS-CoV-2 Mpro | -8.37 | researchgate.netresearchgate.net |

RNA-dependent RNA Polymerase (RdRP) Interaction Research

The interaction of this compound with the RNA-dependent RNA Polymerase (RdRP) of SARS-CoV-2 has also been a subject of investigation nih.govplos.orgnih.govresearchgate.netresearcher.life. Through molecular docking and simulation studies, this compound was identified among several phytochemicals as having the potential to inhibit SARS-CoV-2 RdRP nih.govplos.orgnih.govresearchgate.netresearcher.life. Molecular dynamics simulations indicated that this compound binds strongly to RdRP, with its glycosidic moieties forming favorable interactions with conserved amino acid residues within the enzyme's motifs, such as ARG 553, ARG 555, ASP 618, ASP 760, ASP 761, GLU 811, and SER 814 nih.govplos.orgresearcher.life. These findings suggest that this compound may function as an RdRP inhibitor nih.govplos.orgnih.govresearcher.life.

Mpox Virus (MPXV) Targeted Protein Inhibition

Recent investigations have explored the potential of this compound against key targets of the Mpox Virus (MPXV), including the VP39 2'-O Methyltransferase, viral topoisomerase-DNA complexes, and poxin jptcp.comjournaljpri.comresearchgate.netresearchgate.net. In silico docking analyses have identified this compound as a natural compound demonstrating promising inhibitory potential against these MPXV targets, based on its Vina scores and binding affinities jptcp.comjournaljpri.comresearchgate.netresearchgate.net. These results suggest that this compound could serve as an alternative therapeutic option for Mpox virus infections jptcp.comjournaljpri.comresearchgate.netresearchgate.net.

Mechanisms of Action of Sitoindoside Ix at Molecular and Cellular Levels

Molecular Docking and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding the precise interactions of Sitoindoside IX with various protein targets, thereby predicting its potential biological efficacy.

Ligand-Protein Interaction Profiling with this compound

Molecular docking studies have identified several protein targets with which this compound exhibits significant binding interactions.

SARS-CoV-2 Main Protease (Mpro): Docking simulations revealed that this compound possesses a binding affinity of -8.37 kcal/mol when interacting with the SARS-CoV-2 Mpro, suggesting its potential as an inhibitor researchgate.net. The interactions involved specific residues within the protein's active site.

KAT6A: In studies targeting cancer pathways, this compound demonstrated stable interactions with the KAT6A protein. Docking analyses indicated favorable binding, with the compound showing high stability with key residues of interest within the protein's binding cavity nih.govmdpi.comresearchgate.net.

GABA-A Receptor: Computational investigations into potential insomnia treatments identified this compound as interacting with the GABA-A receptor, exhibiting stable receptor-ligand interactions chronobiologyinmedicine.org.

Table 1: Molecular Docking and Interaction Profile of this compound with Key Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interaction Types / Residues | Reference(s) |

| SARS-CoV-2 Mpro | -8.37 | Interactions with His-41, Asn-142, Glu-166 (stability noted as variable) | researchgate.net |

| KAT6A | Not specified (favorable) | High stability with residues of interest | nih.govmdpi.comresearchgate.net |

| GABA-A Receptor | Not specified (favorable) | Stable interactions | chronobiologyinmedicine.org |

Binding Affinity and Stability Analysis

Molecular dynamics (MD) simulations provide insights into the stability of these ligand-protein complexes over time.

SARS-CoV-2 Mpro: While this compound showed a good initial docking score for SARS-CoV-2 Mpro, 100 ns MD simulations indicated that its interactions with residues like His-41, Asn-142, and Glu-166 were not consistently retained throughout the simulation period, suggesting potential limitations in long-term binding stability for this specific target researchgate.net.

KAT6A: MD simulations for this compound complexed with KAT6A indicated high stability. Analyses such as MMGBSA (Molecular Mechanics Generalized Born Surface Area) were employed to calculate total binding energies (ΔG), with this compound demonstrating favorable binding energy values compared to some reference inhibitors, reinforcing its stable interaction with the target nih.govmdpi.comresearchgate.net.

General Stability: MD simulations generally assess the conformational stability of protein-ligand complexes. For compounds exhibiting stable interactions, Root Mean Square Deviation (RMSD) values typically remain within a low range, indicating minimal structural deviation and thus strong, stable binding mdpi.com.

Cellular Signaling Pathway Modulation

This compound and related withanolides have been shown to influence several critical cellular signaling pathways, contributing to their therapeutic potential.

Caspase Pathway Activation in Apoptosis

This compound has been implicated in the induction of apoptosis, a programmed cell death process that heavily relies on the activation of a cascade of proteases known as caspases.

Studies indicate that this compound can induce apoptosis-like death, partly through the generation of reactive oxygen species (ROS) and a subsequent decrease in mitochondrial membrane potential nih.govdntb.gov.ua. This process is associated with the activation of key executioner caspases, specifically caspase-3 dntb.gov.ua.

The intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the formation of the apoptosome complex, leads to the activation of caspase-9. Activated caspase-9 then triggers the activation of downstream caspases, such as caspase-3, culminating in cellular dismantling biovendor.complos.orgnih.gov. While direct evidence for this compound specifically activating caspase-9 is less detailed in the provided snippets, its role in inducing apoptosis via mitochondrial pathways and ROS suggests potential involvement in this upstream activation nih.govdntb.gov.ua.

Nuclear Factor-kappaB (NF-κB) Inhibition Studies

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Inhibition of this pathway is a key mechanism for many anti-inflammatory and anti-cancer agents.

Withanolides, a class of compounds to which this compound belongs, are known to inhibit the activation of NF-κB plos.orgscispace.commdpi.com. This suppression occurs through multiple mechanisms, including the inhibition of IκBα kinase (IKK) activation, phosphorylation, and subsequent degradation of IκBα. These events prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking NF-κB-dependent gene expression plos.orgscispace.com.

Studies suggest that glycowithanolides like this compound and X, isolated from Withania somnifera, are part of the broader group of withanolides that suppress NF-κB activation, contributing to the plant's anti-inflammatory and anti-cancer properties scispace.commdpi.com.

Mitochondrial Function Regulation

Mitochondria are central to cellular energy production and play a critical role in apoptosis. Modulation of mitochondrial function by this compound and related compounds is a significant aspect of their cellular effects.

Research indicates that withanolides can modulate mitochondrial function, often leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production nih.govnih.govekb.egcaldic.com. These alterations in mitochondrial integrity are key triggers for the intrinsic pathway of apoptosis.

The restoration of proper mitochondrial function has also been noted as a neuroprotective mechanism associated with Withania somnifera extracts, suggesting a complex role in mitochondrial health depending on the cellular context and specific compound ekb.eg. For this compound, its role in inducing apoptosis via ROS and mitochondrial dysfunction is a well-documented cellular mechanism nih.govdntb.gov.ua.

List of Compounds Mentioned:

this compound

Withaferin A

Withanone

Sitoindoside VII

Sitoindoside VIII

Sitoindoside X

Withanoside IV

Withanoside V

Withanolide D

Withanolide E

Withanolide G

Withanolide M

Withasomniferol B

Withasomniferol C

Physagulin-d

Physagulin-d (1–>6)-β-d-glucopyranosyl- (1–>4)-β-d-glucopyranoside

27-O-β-d-glucopyranosylphysagulin-d

27-O-β-d-lucopyranosylviscosalactone-B

Withanine

Withananine

Withanoside Z

7-hydroxywithanolide

3a-methoxy-2,3-dihydro

4b

Hygrine

Tropine

Withasomnine

Withanolides (class)

Specific Protein Target Interactions

This compound interacts with several key protein targets, influencing critical cellular processes.

Acetylcholinesterase Inhibition Research

This compound has been identified as a compound with potential acetylcholinesterase (AChE) inhibitory activity. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a strategy for treating cognitive disorders like Alzheimer's disease nih.govresearchgate.net. Withania somnifera extracts, which contain this compound, have demonstrated concentration-dependent inhibition of AChE researchgate.netnih.gov. Computational studies have also indicated that this compound possesses favorable binding affinities towards the Torpedo californica acetylcholinesterase receptor, suggesting a direct inhibitory role bio-conferences.org. While some studies note that this compound and related compounds slightly enhanced AChE activity in specific brain regions, others highlight its potential to modulate cholinergic transmission by inhibiting AChE scispace.commdpi.com.

Kinase (e.g., C-Raf, Akt 2, GSK 3β) Modulation

This compound has been investigated for its interactions with several kinases involved in cellular signaling pathways, particularly in the context of cancer and neurodegenerative diseases.

C-Raf and Akt 2 Modulation: Molecular docking studies suggest that this compound interacts favorably with C-Raf and Akt 2, proteins implicated in cell proliferation and survival pathways researchgate.net. These interactions, characterized by specific binding energies, indicate a potential role in modulating these kinases. For instance, this compound showed a binding energy of -9.8 Kcal/mol with Akt 2 in one computational study researchgate.net. C-Raf is a key component of the MAPK signaling cascade, and its modulation is a target for cancer therapy dntb.gov.uatocris.commdpi.com. Akt (also known as Protein Kinase B) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, survival, and proliferation sigmaaldrich.comthermofisher.com.

GSK 3β Modulation: this compound has also been shown to interact with Glycogen Synthase Kinase 3 beta (GSK 3β) researchgate.net. GSK 3β is a kinase involved in various cellular functions, including glucose metabolism, cell cycle regulation, and Wnt signaling pathways sigmaaldrich.com. Dysregulation of the Akt/GSK-3β pathway has been linked to neurodegenerative conditions like Alzheimer's disease thermofisher.comnih.gov.

Table 1: Molecular Docking Binding Energies of this compound with Kinases

| Protein Target | Binding Energy (Kcal/mol) | Reference |

| C-Raf | -8.7 | researchgate.net |

| Akt 2 | -9.8 | researchgate.net |

| GSK 3β | Not specified | researchgate.net |

Note: Binding energies are derived from in-silico molecular docking studies and represent computational predictions.

Interactions with Immune System Receptors and Signaling Components

This compound, as part of Withania somnifera extracts, plays a role in immunomodulation. Studies indicate that Withania somnifera components, including this compound, can affect various cellular signaling pathways associated with immune cells such as dendritic cells, T-cells, and B-cells researchgate.netresearchgate.netukscip.comenpress-publisher.comnih.gov. These compounds can either suppress or activate components of the innate and adaptive immune systems researchgate.netresearchgate.netukscip.comenpress-publisher.comnih.gov. Specifically, this compound and related compounds have been shown to induce the mobilization and activation of peritoneal macrophages, enhancing phagocytosis and lysosomal enzyme activity scispace.comnih.govresearchgate.net. This suggests an interaction with immune cell receptors and signaling components that trigger these responses, contributing to the plant's immunomodulatory effects. Withania somnifera has also been shown to modulate Toll-like receptors (TLRs) and inhibit inflammatory pathways like NF-κB and MAPK nih.gov.

Compound Name List:

this compound

Withanone

Somniferine

Anaferine

Isopelletierin

Withaferin A

Withanoside-IV

Sominone

Withanolide A

Withanolide B

Withanolide D

Withanolide G

Withanolide H

Withanolide J

Withanolide M

Withanolide P

Withanolide Q

Withanolide S

Withanone

Withaferin A

27-Deoxy-14-hydroxywithaferine A

Physagulin-d

2,3-dihydrowithaferin-A

24,25-dihydro-27 desoxywithaferin-A

27-O-β-d-glucopyranosylphysagulin-d

Gypenoside IX

Quercetin

Methyl eugenol

Myristic acid

Galbacin

β-sitosterol

Scopoletin

Chlorogenic acid

Obtusifonolide

6 alpha-chloro-5 beta-hydroxy withaferin A

Isowithanone

2,3-dihydro-3-ethoxywithaferin A

Daturataturin A

Withagenin A diglucoside

Galantamine

Rivastigmine

Physostigmine

Tacrine

Donepezil

Vemurafenib

Dabrafenib

Encorafenib

GNF-7

Structure Activity Relationship Sar Studies of Sitoindoside Ix and Its Derivatives

Impact of Glycosylation on Biological Activity

Glycosylation, the process of attaching a carbohydrate moiety to a molecule, plays a significant role in the biological activity and pharmacokinetic properties of many natural products, including withanolides. ncl.res.incimap.res.in Sitoindoside IX is defined by the presence of a β-D-glucopyranosyl unit linked via a glycosidic bond to the C-27 hydroxyl group of its steroidal backbone. nih.govebi.ac.uk This glycosylation is not merely a structural modification but is understood to be critical for its biological functions.

Glycowithanolides, such as this compound and Sitoindoside X, have been reported to exhibit anti-stress and memory-retention activities. mdpi.com Furthermore, the attachment of sugar units like glucose can confer amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes. ncl.res.incimap.res.in Glycosylation is also implicated in enhancing the bioavailability and modulating the pharmacokinetic profile of compounds, potentially leading to improved therapeutic efficacy. cimap.res.in The biosynthesis of these glycowithanolides involves glycosyltransferases (GTs), enzymes that catalyze the transfer of sugar moieties, underscoring the importance of this modification in the plant's metabolic pathways. nih.gov While the aglycone, Withaferin A, possesses potent bioactivities, the glycosylated derivatives like this compound may exhibit distinct or modulated pharmacological effects, often related to improved water solubility and cellular uptake.

Role of the Steroidal Nucleus and Lactone Ring in Activity

The fundamental structure of this compound, like other withanolides, is built upon a C28 steroidal nucleus derived from an ergostane (B1235598) skeleton. nih.govontosight.aibiochemjournal.complos.org This steroidal framework, coupled with a characteristic nine-carbon side chain terminating in a six-membered lactone ring, forms the core scaffold responsible for the compound's bioactivity. plos.orgresearchgate.netbanglajol.infotechnologynetworks.com

Structure-activity relationship studies conducted on a broad range of withanolides have identified key structural features essential for potent cytotoxic and antiproliferative activities. These include:

Ring A: The presence of a Δ(2)-1-oxo functionality. researchgate.netnih.govsemanticscholar.org

Ring B: A 5β,6β-epoxy or a 5α-chloro-6β-hydroxy grouping. researchgate.netnih.gov

Side Chain: A nine-carbon side chain featuring a δ-lactone moiety. researchgate.net

The lactone ring is a defining feature of the withanolide class and is critical for their biological activity, particularly cytotoxicity. tandfonline.commdpi.comontosight.aiplos.orgbanglajol.infotechnologynetworks.com Modifications or the absence of this lactone ring often lead to a significant reduction or loss of activity. While specific SAR data for this compound's steroidal nucleus and lactone ring are often inferred from studies on related withanolides like Withaferin A, these core structural elements are undoubtedly fundamental to its biological interactions. Studies have indicated that oxygenation at various positions (C-4, C-7, C-11 to C-28) on the steroidal nucleus may not be critical contributors to antiproliferative activity, suggesting a focused importance for specific functional groups and ring structures. researchgate.netnih.gov

Influence of Specific Substitutions (e.g., Acyl Groups, Epoxy Groups)

Beyond the core steroidal nucleus and glycosylation, specific chemical substitutions on the withanolide skeleton can significantly modulate biological activity.

Epoxy Groups: The presence of an epoxide ring, particularly the 5β,6β-epoxy group in Ring B, is a crucial feature for the cytotoxic activity of many withanolides, including Withaferin A. researchgate.netnih.govresearchgate.net Studies have shown that converting this epoxide ring to a thioepoxide or cleaving the epoxide bonds to form hydroxyl and thiol groups results in a substantial decrease (10 to 25-fold) in cytotoxicity against various cancer cell lines. researchgate.net This highlights the epoxide moiety's critical role in the compound's mechanism of action.

Acyl Groups and Hydroxyl Groups: While this compound itself is a glycosylated withanolide, other related sitoindosides, such as Sitoindoside VII and VIII, are characterized as acyl steryl glucosides. mdpi.combiochemjournal.complos.orgnih.govekb.egnih.gov The addition of acyl groups, such as palmitic acid, can lead to derivatives like Sitoindoside X, although the precise structural relationship between IX and X and the role of acylation require further clarification. tandfonline.com SAR studies on other withanolides have demonstrated that acetylation of hydroxyl groups at positions C-4 and C-27 can enhance cytotoxicity. researchgate.netmdpi.com Conversely, the introduction of a β-hydroxyl group at the C-12 position has been shown to reduce cytotoxicity. researchgate.net More recently, research indicates that a β-hydroxy group at C-4 and C-17 can increase activity, suggesting a complex interplay of hydroxyl group positioning and stereochemistry. mdpi.com

Comparative Analysis with Related Withanolides and Sitoindosides

Other related compounds, such as Withanone, share structural similarities with Withaferin A but differ in the position of their epoxy and hydroxyl groups, leading to differential biological activities. For instance, Withaferin A possesses a 5β,6β-epoxy group, while Withanone has a 6β,7β-epoxy group, and these structural nuances contribute to their distinct pharmacological effects. plos.org

Compound List:

this compound

Withaferin A

Withanone

Sitoindoside VII

Sitoindoside VIII

Sitoindoside X

Withanolide A

Withanolide D

Advanced Analytical Methodologies for Sitoindoside Ix Research

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array Detection (PDA) and Mass Spectrometry (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) detection and Mass Spectrometry (MS) is a powerful combination for the separation, identification, and quantification of compounds like Sitoindoside IX from complex plant extracts. UHPLC offers significantly faster analysis times and improved resolution compared to conventional HPLC, while PDA detection allows for spectral analysis of eluted compounds, aiding in identification and purity assessment. The addition of MS provides highly specific molecular weight information and fragmentation patterns, crucial for confirming the identity of this compound and differentiating it from structurally similar compounds researchgate.netacs.org.

This integrated approach enables the separation of multiple withanosides and withanolides, including this compound, from Withania somnifera extracts researchgate.netacs.org. The methods are often optimized for MS compatibility, facilitating direct coupling for enhanced detection and structural elucidation acs.org.

UHPLC-PDA Method Validation Parameters:

The development and validation of UHPLC methods are essential for reliable quantitative analysis. Studies have established robust validation parameters for the simultaneous determination of withanosides and withanolides, demonstrating the suitability of UHPLC-PDA for research samples acs.org.

| Parameter | Value/Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.213–0.362 μg/mL |

| Limit of Quantification (LOQ) | 0.646–1.098 μg/mL |

| Precision (RSD) | < 5.0% |

| Accuracy (Relative Error) | 0.01–0.76% |

| Recovery | 84.77–100.11% |

These validation results indicate that the UHPLC-PDA method is precise, accurate, and sensitive for the quantitative determination of compounds like this compound acs.org.

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) is recognized as a modern, efficient, and versatile technique for both qualitative and quantitative analysis of phytochemicals researchgate.netresearchgate.net. It offers advantages such as simplicity, speed, and cost-effectiveness, making it suitable for routine analysis and quality control of herbal materials and products containing this compound researchgate.net.

HPTLC allows for the simultaneous separation and quantification of multiple compounds within a single chromatographic run. Method development typically involves optimizing stationary phases (e.g., silica (B1680970) gel 60F254 plates) and mobile phases (e.g., mixtures of dichloromethane, toluene, methanol (B129727), acetone, and diethyl ether) for optimal resolution researchgate.net. Detection is commonly performed in reflectance mode at specific wavelengths, such as 235 nm researchgate.net.

HPTLC Method Parameters:

| Parameter | Value |

| Stationary Phase | Si 60F254 HPTLC plates (10 x 10 cm) |

| Mobile Phase | Dichloromethane–toluene–methanol–acetone–diethyl ether (7.5:7.5:3:1:1 v/v) |

| Detection Wavelength | 235 nm |

| Average Recovery (for related compounds) | 98–99.5% |

HPTLC has been demonstrated to be a simple, rapid, precise, specific, and accurate method for the quantification of withanolides, serving as a valuable tool for validating Ayurvedic products researchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is employed in conjunction with other techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of complex mixtures, including those containing this compound researchgate.netresearchgate.netresearchgate.net. GC-MS is particularly useful for analyzing volatile and semi-volatile compounds, and while this compound is a relatively large and polar molecule, GC-MS can still contribute to its identification, especially when coupled with appropriate derivatization techniques or when analyzing related volatile components that might co-occur in extracts.

In studies of Withania somnifera extracts, GC-MS data, alongside LC-MS and NMR, has helped propose the structures of various withanolides, including this compound, by providing molecular mass and fragmentation information researchgate.netresearchgate.netresearchgate.net.

Future Directions and Research Perspectives for Sitoindoside Ix

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering

A significant frontier in Sitoindoside IX research is the complete elucidation of its biosynthetic pathway. While withanolides are understood to be synthesized via the isoprenoid pathway, branching from sterol biosynthesis, the specific enzymatic steps that produce the unique structure of this compound are not fully mapped out. nih.gov It is hypothesized that precursors like 24-methylene cholesterol undergo a series of modifications including oxidation, hydroxylation, and glycosylation to form the final glycowithanolide. nih.gov Recent advances in genomics and transcriptomics have led to the identification of conserved gene clusters in Withania somnifera that encode key enzymes, such as cytochrome P450s, which are crucial for the creation of the withanolide core. biorxiv.orgbiorxiv.org

The elucidation of this pathway is paramount for metabolic engineering, a promising strategy to ensure a sustainable and scalable supply of this compound. mdpi.com Chemical synthesis of complex withanolides is often economically unviable due to the intricate stereochemistry and numerous reaction steps required. nih.govbiorxiv.org Therefore, transferring the identified biosynthetic genes into heterologous hosts like yeast (Saccharomyces cerevisiae) or other plants (Nicotiana benthamiana) presents a viable alternative for large-scale production. biorxiv.orgbiorxiv.orgmdpi.com Future research will likely focus on identifying the remaining unknown enzymes in the pathway, particularly the specific glycosyltransferases that attach the glucose moiety to the withaferin A backbone, and optimizing their expression in microbial or plant-based systems to enhance yields. nih.gov

Table 1: Key Concepts in this compound Biosynthesis and Metabolic Engineering

| Concept | Description | Future Research Focus |

|---|---|---|

| Pathway Elucidation | Identifying the sequence of enzymes and biochemical reactions that produce this compound from primary metabolites in the plant. | Characterizing the specific cytochrome P450s, reductases, and glycosyltransferases involved in the final structural modifications. |

| Precursor Feeding | Supplying intermediate compounds (e.g., cholesterol, squalene) in the biosynthetic pathway to plant cell cultures to increase the yield of the final product. nih.gov | Identifying rate-limiting steps in the pathway to determine the most effective precursors for yield enhancement. |

| Metabolic Engineering | The use of genetic engineering to modify the metabolism of an organism, in this case, to produce this compound. | Transferring and optimizing the expression of biosynthetic genes from W. somnifera into microbial hosts like yeast for controlled and scalable production. biorxiv.orgmdpi.com |

| Heterologous Host | An organism used to express genes from another organism. For this compound, yeast and Nicotiana benthamiana are being explored. biorxiv.org | Improving the efficiency of the reconstituted pathway in heterologous hosts to achieve commercially viable production levels. |

Discovery of New Biological Activities and Therapeutic Applications in Preclinical Models

Preclinical studies have established a foundation for the therapeutic potential of this compound, particularly its effects on the central nervous system (CNS) and the immune system. semanticscholar.org Research using rodent models has demonstrated that this compound possesses significant anti-stress activity and can enhance learning acquisition and memory retention. semanticscholar.orgbhu.ac.in Its immunomodulatory effects have also been noted, with studies showing it can mobilize and activate peritoneal macrophages and increase phagocytosis. semanticscholar.org